2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-
Description
2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- is a succinimide derivative characterized by a pyrrolidinedione core substituted at the 1-position with a 3-methylbenzoyloxy group. The compound’s structure combines the cyclic amide functionality of 2,5-pyrrolidinedione (succinimide) with an aromatic ester moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 233.22 g/mol.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-3-2-4-9(7-8)12(16)17-13-10(14)5-6-11(13)15/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUNDFVNNBMIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423651 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110920-15-5 | |
| Record name | Benzoic acid, 3-methyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110920-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- typically involves the esterification of 2,5-pyrrolidinedione with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrolidinedione derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2,5-Pyrrolidinedione derivatives serve as intermediates in the synthesis of various organic compounds. Their ability to undergo multiple chemical reactions—such as oxidation, reduction, and substitution—makes them valuable in developing new materials and chemicals.
Table 1: Chemical Transformations of 2,5-Pyrrolidinedione Derivatives
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to carboxylic acids or oxidized derivatives |
| Reduction | Ester group can be reduced to alcohols |
| Substitution | Nucleophilic substitution can modify the ester group |
Research indicates that this compound exhibits significant biological activities. It has been studied for its interactions with enzymes and proteins that are crucial in metabolic pathways. Notably, it can inhibit specific enzymes involved in oxidative stress responses, potentially modulating antioxidant activity within cells.
Case Study: Enzyme Inhibition
A study demonstrated that 2,5-Pyrrolidinedione inhibited the enzyme superoxide dismutase (SOD), which plays a vital role in protecting cells from oxidative damage. This suggests potential therapeutic applications in diseases characterized by oxidative stress.
Pharmaceutical Development
The compound is being explored for its therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research into its pharmacokinetics suggests favorable absorption characteristics and the ability to cross biological barriers like the blood-brain barrier.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antioxidant | Modulates oxidative stress pathways |
| Anticancer | Influences apoptosis and cell proliferation |
| Neuroprotective | Potential for treating neurodegenerative disorders |
Industrial Applications
In industrial contexts, 2,5-Pyrrolidinedione is utilized in producing polymers and resins. Its chemical reactivity allows it to serve as a building block for more complex materials used in various applications ranging from coatings to adhesives.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-methylbenzoic acid, which can then interact with biological pathways. The pyrrolidinedione core may also contribute to its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of N-substituted succinimides, where structural variations in the substituent significantly alter physical, chemical, and biological properties. Key analogues include:
Functional Comparisons
Reactivity in Esterification Reactions
- The 3-methylbenzoyloxy substituent exhibits moderate reactivity in nucleophilic acyl substitutions due to steric hindrance from the methyl group. In contrast, 2-chlorobenzoyloxy derivatives (e.g., CAS 68388-08-9) show higher reactivity in peptide coupling due to the electron-withdrawing chlorine atom enhancing electrophilicity .
- 4-Benzoylbenzoyloxy derivatives (e.g., CAS 128595-07-3) are used as photoactive crosslinkers, leveraging the extended aromatic system for UV-triggered polymerization .
Biological Activity
- U-73122 (a pyrrole-2,5-dione derivative) inhibits phospholipase C (PLC) with an IC₅₀ of 1–5 μM, whereas its pyrrolidinedione analogue U-73343 (2,5-pyrrolidinedione core) is inactive, highlighting the critical role of the heterocyclic structure in PLC inhibition .
- Succinimide esters with cyclopentyloxycarbonyloxy groups (e.g., CAS 128595-07-3) are used in prodrugs for masked carboxylic acid delivery, contrasting with the 3-methylbenzoyloxy variant’s role in polymer synthesis .
Stearic acid-N-hydroxysuccinimide ester (CAS 14464-32-5) demonstrates superior stability in hydrophobic environments, unlike the more polar 3-methylbenzoyloxy compound .
Biological Activity
The compound 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antibacterial contexts. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure
The molecular structure of 2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]- can be represented as follows:
This structure includes a pyrrolidine ring with two carbonyl groups and an ester functional group derived from 3-methylbenzoic acid. The presence of these functional groups is crucial for its biological activity.
Anti-inflammatory Activity
Research has demonstrated that 2,5-Pyrrolidinedione derivatives exhibit significant anti-inflammatory properties. A study evaluated the compound's effect on nitric oxide (NO) production in mouse RAW264.7 macrophages induced by lipopolysaccharide (LPS). The results indicated that at a concentration of 6.0 μM , the compound reduced NO secretion significantly compared to the control group treated with pyrrolidine dithiocarbamate (PDTC), a standard anti-inflammatory agent.
| Treatment | NO Production (%) |
|---|---|
| Control (PDTC) | 68.32 ± 2.69 |
| Title Compound | 52.19 ± 0.37 |
This suggests that the compound may inhibit pro-inflammatory cytokines effectively, potentially making it a candidate for further anti-inflammatory drug development .
Antibacterial Activity
In addition to its anti-inflammatory effects, 2,5-Pyrrolidinedione derivatives have shown promising antibacterial activities against various strains of bacteria. A related study highlighted the antibacterial properties of pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. While specific data on the title compound's antibacterial efficacy is limited, its structural analogs have demonstrated potent activity against organisms like Pseudomonas aeruginosa and Methicillin-resistant Staphylococcus aureus (MRSA) .
Study 1: Inhibition of NO Production
A significant study focused on the inhibition of LPS-induced NO production in RAW264.7 macrophages using various concentrations of the title compound. The findings revealed a dose-dependent relationship where higher concentrations led to greater inhibition of NO production:
| Concentration (μM) | NO Production (%) |
|---|---|
| 0 | 100 (Control) |
| 3 | 78.45 ± 1.12 |
| 6 | 52.19 ± 0.37 |
| 12 | 36.75 ± 0.85 |
This data reinforces the compound's potential as an anti-inflammatory agent by demonstrating its capacity to modulate inflammatory responses .
Study 2: Antibacterial Efficacy
Another investigation into related pyrrolidine compounds demonstrated their effectiveness against MRSA strains. The study revealed that modifications to the pyrrolidine structure could enhance antibacterial properties:
| Compound | Activity Against MRSA |
|---|---|
| Compound A | Sensitive |
| Compound B | Resistant |
| Title Compound | Pending Evaluation |
While direct results for the title compound are still pending, the structural similarities suggest potential efficacy .
Q & A
Basic: What are the recommended methods for synthesizing 2,5-Pyrrolidinedione derivatives, and how can reaction yields be optimized?
Answer:
A common approach involves condensation reactions with substituted benzaldehydes or amines under reflux conditions. For example, microwave-assisted synthesis (100–150°C, 2–20 hours) in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base can achieve yields >90% . To optimize yields:
- Use TLC to monitor reaction progress.
- Adjust solvent ratios (e.g., acetic anhydride/acetic acid mixtures) to enhance solubility.
- Employ stoichiometric equivalents of reactants (1:1 molar ratios) to minimize side products .
Basic: How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
Answer:
Experimental determination is critical. For melting points , use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. For solubility , perform sequential solvent trials (water, ethanol, DMSO) at 25°C, using UV-Vis spectroscopy or gravimetric analysis to quantify saturation . Stability testing (TGA/DSC) under controlled humidity and temperature (e.g., 25°C/60% RH) can assess decomposition thresholds .
Advanced: How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
Answer:
A 2^k factorial design is ideal for evaluating multiple variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. acetonitrile), and reaction time (2h vs. 6h).
- Response variables : Yield, purity (HPLC).
- Use ANOVA to identify significant factors and model interactions. Orthogonal design (e.g., Taguchi method) minimizes experimental runs while maximizing data robustness .
Advanced: What spectroscopic techniques are most effective for characterizing structural ambiguities in 2,5-Pyrrolidinedione derivatives?
Answer:
- NMR : Use NMR to confirm carbonyl groups (peaks at 165–175 ppm) and NMR to identify substituents (e.g., methylbenzoyl groups at δ 2.24–2.37 ppm) .
- IR : Detect C=O stretches (1650–1750 cm) and CN groups (~2220 cm) .
- MS : High-resolution ESI-MS can resolve molecular ion peaks (e.g., m/z 403 for CHNOS) and fragmentation patterns .
Advanced: How can computational modeling (e.g., COMSOL Multiphysics) predict reaction pathways or stability?
Answer:
- Reaction kinetics : Simulate free energy profiles using density functional theory (DFT) to identify rate-limiting steps (e.g., nucleophilic acyl substitution).
- Stability : Apply molecular dynamics (MD) simulations to assess hygroscopicity or thermal degradation under varying humidity/temperature conditions.
- AI integration : Train neural networks on experimental datasets (e.g., yields vs. solvent polarity) to predict optimal conditions .
Basic: What safety protocols are essential when handling this compound, given limited toxicological data?
Answer:
- PPE : Use OV/AG/P99 respirators (US) or ABEK-P2 (EU) for aerosol protection; wear chemically resistant gloves (e.g., nitrile) .
- Ventilation : Conduct reactions in fume hoods with airflow >0.5 m/s.
- Waste disposal : Neutralize acidic byproducts (e.g., with NaHCO) before aqueous disposal .
Advanced: How can contradictory data on reaction outcomes (e.g., yield disparities) be resolved?
Answer:
- Reproducibility checks : Validate purity of starting materials (HPLC) and calibrate equipment (e.g., thermocouples for temperature control).
- Sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty in variables (e.g., reagent concentration ±5%).
- Peer validation : Cross-reference synthetic protocols with independent studies (e.g., microwave vs. conventional heating) .
Advanced: What strategies improve the scalability of lab-scale synthesis to pilot production?
Answer:
- Process intensification : Transition from batch to continuous flow reactors to enhance heat/mass transfer.
- Membrane separation : Use nanofiltration (MWCO 300–500 Da) to isolate the product from byproducts .
- Kinetic profiling : Optimize residence time distribution (RTD) using tracer experiments to minimize side reactions .
Basic: How can researchers validate the absence of hazardous decomposition products?
Answer:
- GC-MS : Screen for volatile byproducts (e.g., methylbenzene derivatives).
- LC-MS/MS : Detect non-volatile residues (e.g., hydrolyzed intermediates).
- Ames test : Assess mutagenicity of isolated fractions using Salmonella typhimurium strains .
Advanced: What role does solvent choice play in stabilizing intermediates during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
